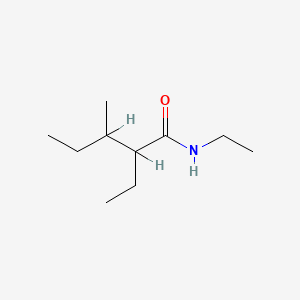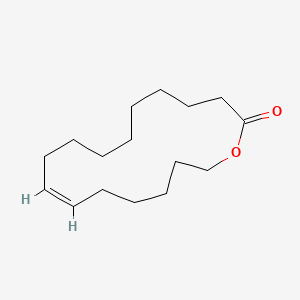
Oxacycloheptadec-11-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxacycloheptadec-11-en-2-one is a chemical compound with the molecular formula C16H28O2. It is a lactone, specifically a macrocyclic lactone, which is known for its musky odor. This compound is often used in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxacycloheptadec-11-en-2-one can be synthesized through various methods. One common method involves the cyclization of a long-chain hydroxy acid. For example, the compound can be synthesized from 16-hydroxy-7-hexadecenoic acid through a lactonization reaction. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the lactone ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available reagents such as trimethyl orthoformate and diacetyl oxide. These reagents help in the cyclization process, making the production more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Oxacycloheptadec-11-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom in the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield diols.
Scientific Research Applications
Oxacycloheptadec-11-en-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and macrocyclic ring formation.
Biology: The compound’s musky odor makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new fragrance-based therapies.
Mechanism of Action
The mechanism by which oxacycloheptadec-11-en-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s structure plays a crucial role in its olfactory activity .
Comparison with Similar Compounds
Oxacycloheptadec-11-en-2-one is similar to other macrocyclic lactones such as oxacycloheptadec-8-en-2-one and oxacycloheptadec-10-en-2-one. These compounds share a similar ring structure and musky odor but differ in the position of the double bond within the ring. This difference in structure can lead to variations in their olfactory properties and chemical reactivity .
List of Similar Compounds
- Oxacycloheptadec-8-en-2-one
- Oxacycloheptadec-10-en-2-one
- Ambrettolide
- Musk ambrette
Properties
CAS No. |
36508-31-3 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(11Z)-1-oxacycloheptadec-11-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h3,5H,1-2,4,6-15H2/b5-3- |
InChI Key |
MJBVGUVEKHRPDM-HYXAFXHYSA-N |
Isomeric SMILES |
C1CCCCC(=O)OCCCCC/C=C\CCC1 |
Canonical SMILES |
C1CCCCC(=O)OCCCCCC=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


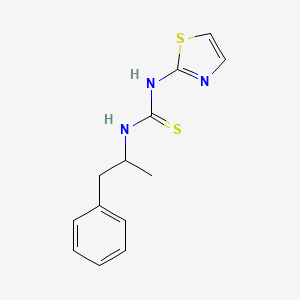
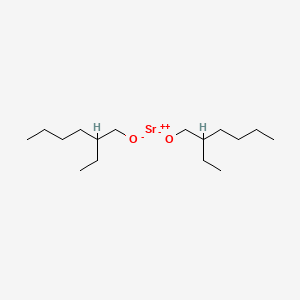

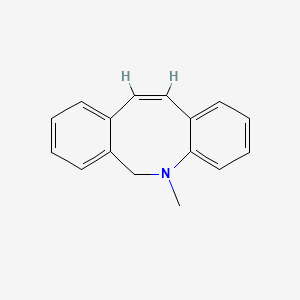
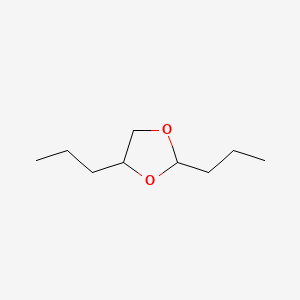
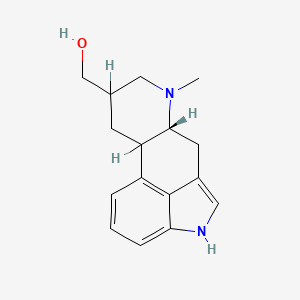
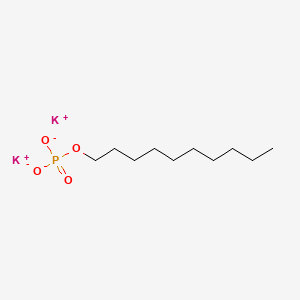
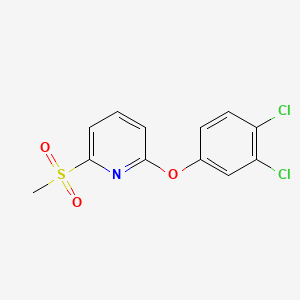
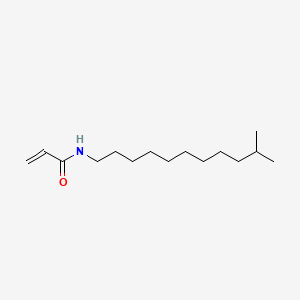

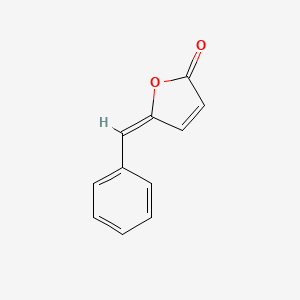
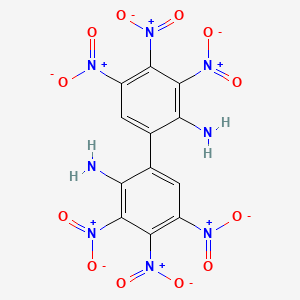
![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
